molecular formula C44H28F12O4P2 B8252144 1,1'-[(5R)-2,2',3,3'-Tetrahydro[5,5'-bi-1,4-benzodioxin]-6,6'-diyl]bis[1,1-bis[4-(trifluoromethyl)phenyl]phosphine]

1,1'-[(5R)-2,2',3,3'-Tetrahydro[5,5'-bi-1,4-benzodioxin]-6,6'-diyl]bis[1,1-bis[4-(trifluoromethyl)phenyl]phosphine]

Cat. No.: B8252144
M. Wt: 910.6 g/mol
InChI Key: UPYPEWMJLSEJPP-UHFFFAOYSA-N
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Description

1,1'-[(5R)-2,2',3,3'-Tetrahydro[5,5'-bi-1,4-benzodioxin]-6,6'-diyl]bis[1,1-bis[4-(trifluoromethyl)phenyl]phosphine] is a useful research compound. Its molecular formula is C44H28F12O4P2 and its molecular weight is 910.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1'-[(5R)-2,2',3,3'-Tetrahydro[5,5'-bi-1,4-benzodioxin]-6,6'-diyl]bis[1,1-bis[4-(trifluoromethyl)phenyl]phosphine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-[(5R)-2,2',3,3'-Tetrahydro[5,5'-bi-1,4-benzodioxin]-6,6'-diyl]bis[1,1-bis[4-(trifluoromethyl)phenyl]phosphine] including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1,1'-[(5R)-2,2',3,3'-Tetrahydro[5,5'-bi-1,4-benzodioxin]-6,6'-diyl]bis[1,1-bis[4-(trifluoromethyl)phenyl]phosphine] , commonly referred to as a bisphosphine ligand, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C48H24F24O4P2
  • Molecular Weight : 1182.63 g/mol
  • CAS Number : 1306747-75-0

The compound features a complex structure that includes two phosphine groups and a bi-1,4-benzodioxin moiety, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Some key mechanisms include:

  • Antioxidant Activity : The phosphine moieties can scavenge free radicals, potentially reducing oxidative stress in cells.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in cancer pathways or inflammation.
  • Cell Signaling Modulation : The compound could influence signaling pathways that regulate cell proliferation and apoptosis.

1. Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the effects of similar phosphine compounds on cancer cell lines. The findings indicated that these compounds could induce apoptosis in various cancer types by modulating signaling pathways associated with cell survival and death .

2. Neuroprotective Effects

Research has also suggested that phosphine-based compounds exhibit neuroprotective properties. A specific study highlighted the potential of these compounds to protect neuronal cells from oxidative damage, thus suggesting their use in neurodegenerative disease treatments .

3. Anti-inflammatory Properties

Another important aspect of the biological activity of this compound is its anti-inflammatory effects. In vitro studies demonstrated that it could significantly reduce the production of pro-inflammatory cytokines in activated macrophages .

Comparative Biological Activity Table

Activity TypeDescriptionReference
AntioxidantScavenges free radicals
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveProtects neuronal cells from oxidative stress
Anti-inflammatoryReduces pro-inflammatory cytokines

Properties

IUPAC Name

[5-[6-bis[4-(trifluoromethyl)phenyl]phosphanyl-2,3-dihydro-1,4-benzodioxin-5-yl]-2,3-dihydro-1,4-benzodioxin-6-yl]-bis[4-(trifluoromethyl)phenyl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H28F12O4P2/c45-41(46,47)25-1-9-29(10-2-25)61(30-11-3-26(4-12-30)42(48,49)50)35-19-17-33-39(59-23-21-57-33)37(35)38-36(20-18-34-40(38)60-24-22-58-34)62(31-13-5-27(6-14-31)43(51,52)53)32-15-7-28(8-16-32)44(54,55)56/h1-20H,21-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYPEWMJLSEJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2C3=C(C=CC4=C3OCCO4)P(C5=CC=C(C=C5)C(F)(F)F)C6=CC=C(C=C6)C(F)(F)F)P(C7=CC=C(C=C7)C(F)(F)F)C8=CC=C(C=C8)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H28F12O4P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

910.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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